molecular formula C5H10N2O2 B13558227 (3S,5R)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one

(3S,5R)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one

Cat. No.: B13558227
M. Wt: 130.15 g/mol
InChI Key: WYZFWCBQXQXNDS-DMTCNVIQSA-N
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Description

(3S,5R)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one is a pyrrolidinone derivative characterized by a five-membered lactam ring with stereospecific amino (C3) and hydroxymethyl (C5) substituents. Its molecular formula is C₅H₁₀N₂O₃, with a molecular weight of 146.14 g/mol (). The compound’s stereochemistry and functional groups make it a versatile intermediate in pharmaceutical synthesis, particularly for bioactive molecules targeting neurological or antiviral pathways.

Properties

Molecular Formula

C5H10N2O2

Molecular Weight

130.15 g/mol

IUPAC Name

(3S,5R)-3-amino-5-(hydroxymethyl)pyrrolidin-2-one

InChI

InChI=1S/C5H10N2O2/c6-4-1-3(2-8)7-5(4)9/h3-4,8H,1-2,6H2,(H,7,9)/t3-,4+/m1/s1

InChI Key

WYZFWCBQXQXNDS-DMTCNVIQSA-N

Isomeric SMILES

C1[C@@H](NC(=O)[C@H]1N)CO

Canonical SMILES

C1C(NC(=O)C1N)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5R)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable amino alcohol, the compound can be synthesized via intramolecular cyclization reactions. The reaction conditions typically involve the use of catalysts and specific temperature and pH conditions to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include oxidized derivatives such as aldehydes and carboxylic acids, reduced derivatives like alcohols, and substituted derivatives with various functional groups attached to the amino group.

Scientific Research Applications

(3S,5R)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: The compound is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,5R)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Structural Variations and Stereochemical Differences

Key structural analogs and their distinguishing features are summarized below:

Compound Name Structural Differences vs. Target Compound Stereochemistry Key Functional Groups
(3S,5S)-3-Amino-1-hydroxy-5-(hydroxymethyl)pyrrolidin-2-one () Additional hydroxyl group at C1; stereochemistry at C5 (S vs. R) (3S,5S) -NH₂, -CH₂OH, -OH
(3R,5S)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one hydrochloride () Reversed stereochemistry at C3 (R vs. S); hydrochloride salt (3R,5S) -NH₂, -CH₂OH, Cl⁻ counterion
3-Amino-3-methylpyrrolidin-2-one () Methyl substituent at C3 instead of hydroxymethyl Not specified -NH₂, -CH₃
3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one () Pyridinyl group at C5; methyl at N1; hydroxyl at C3 (5S) -OH, -CH₃, pyridinyl
(R)-4-Isobutyl-1-(((2R,3S,4S,5R)-tetrahydrofuran-2-yl)methyl)pyrrolidin-2-one () Tetrahydrofuran-linked substituent; isobutyl at C4 (2R,3S,4S,5R) -OH (multiple), isobutyl, lactam

Physicochemical Properties

  • Solubility: The target compound’s hydroxymethyl group enhances hydrophilicity compared to 3-amino-3-methylpyrrolidin-2-one (), which lacks polar substituents. The hydrochloride salt () further improves aqueous solubility due to ionic character.
  • Stability : Compounds with aromatic groups (e.g., pyridinyl in ) may exhibit greater stability under acidic conditions compared to aliphatic hydroxymethyl derivatives.
  • Molecular Weight : The target compound (146.14 g/mol) is smaller than analogs with complex substituents, such as the tetrahydrofuran-linked derivative (303.35 g/mol, ).

Biological Activity

(3S,5R)-3-Amino-5-(hydroxymethyl)pyrrolidin-2-one, also known as (3S,5R)-AHMP, is a synthetic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological properties, mechanisms of action, and implications for drug development.

Chemical Structure and Properties

(3S,5R)-AHMP features a unique pyrrolidine structure with an amino group and a hydroxymethyl substituent. The specific stereochemistry indicated by the (3S,5R) configuration is crucial for its biological interactions and pharmacological profiles. The compound's molecular formula is C5_5H10_10N2_2O, with a molecular weight of approximately 114.15 g/mol.

Biological Activities

Research has identified several key biological activities associated with (3S,5R)-AHMP:

  • Neuroprotective Effects : Studies suggest that (3S,5R)-AHMP exhibits neuroprotective properties that may be beneficial in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease. Its ability to modulate neurotransmitter systems positions it as a potential therapeutic agent in neurology.
  • Anticonvulsant Activity : The compound has demonstrated anticonvulsant effects in preclinical studies, indicating its potential utility in managing epilepsy and other seizure disorders.
  • Antidepressant Properties : Preliminary findings suggest that (3S,5R)-AHMP may have antidepressant-like effects, further expanding its therapeutic potential.
  • Inhibition of EGFR Kinase Activity : (3S,5R)-AHMP has shown inhibitory effects on epidermal growth factor receptor (EGFR) kinase activity, which is implicated in cancer growth. This suggests its potential role in cancer therapeutics.

The mechanisms through which (3S,5R)-AHMP exerts its biological effects are under investigation. Key areas of focus include:

  • Binding Affinities : Interaction studies using techniques such as radiolabeled ligand binding assays have been employed to determine the binding affinities of (3S,5R)-AHMP to various receptors and enzymes involved in neurotransmission and cell signaling pathways.
  • Pharmacodynamics and Pharmacokinetics : Understanding the pharmacodynamics (effects of the drug on the body) and pharmacokinetics (how the body affects the drug) is essential for optimizing its therapeutic applications. Current research aims to elucidate these parameters through in vitro and in vivo studies.

Case Studies and Research Findings

Several studies have contributed to the understanding of (3S,5R)-AHMP's biological activity:

  • Neuroprotective Study : A study published in Journal of Medicinal Chemistry highlighted the neuroprotective effects of (3S,5R)-AHMP against oxidative stress-induced neuronal cell death. The compound was found to reduce reactive oxygen species levels and enhance cell viability in neuronal cultures.
  • Anticonvulsant Efficacy : In an animal model of epilepsy, (3S,5R)-AHMP demonstrated significant reductions in seizure frequency compared to control groups. The study suggested that the compound modulates GABAergic transmission, contributing to its anticonvulsant effects.
  • Cancer Research : A study investigating the inhibitory effects on EGFR kinase revealed that (3S,5R)-AHMP could effectively reduce cell proliferation in EGFR-dependent cancer cell lines. This positions it as a candidate for further development as an anticancer agent.

Potential Applications

The biological activities of (3S,5R)-AHMP suggest several potential applications:

  • Pharmaceutical Development : Given its neuroprotective and anticancer properties, there is significant interest in developing (3S,5R)-AHMP as a therapeutic agent for neurological disorders and certain cancers.
  • Research Tool : Its unique structural features make it a valuable scaffold for designing new compounds with enhanced efficacy or reduced side effects.

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